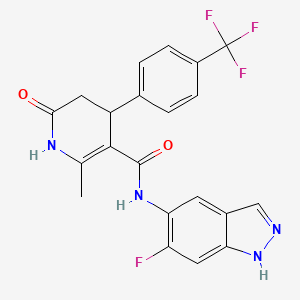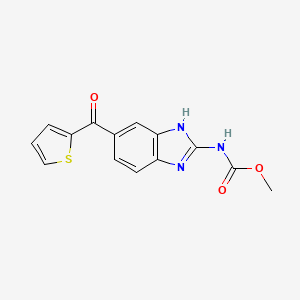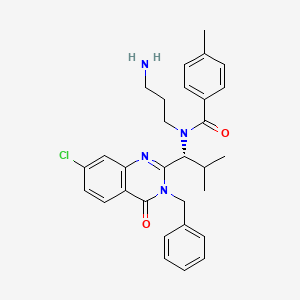
Ispinesib
Übersicht
Beschreibung
Ispinesib is a novel, highly specific small molecule inhibitor of kinesin spindle protein, a motor protein essential for the formation of a bipolar mitotic spindle and for cell cycle progression through mitosis. Kinesin spindle protein is expressed only in proliferating cells and not in post-mitotic neurons. This compound has shown clinical activity in patients with locally advanced or metastatic breast cancer that failed to respond or relapsed after treatment with taxanes and anthracyclines .
Wissenschaftliche Forschungsanwendungen
Ispinesib has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of kinesin spindle protein and its effects on cell division.
Biology: Employed in research to understand the role of kinesin spindle protein in mitosis and cell cycle regulation.
Wirkmechanismus
Target of Action
Ispinesib is a highly specific small molecule inhibitor of Kinesin Spindle Protein (KSP) . KSP, also known as Eg5, is a motor protein that plays a crucial role in the formation of a bipolar mitotic spindle and cell cycle progression through mitosis .
Mode of Action
This compound acts by inhibiting the function of KSP . It alters the ability of KSP to bind to microtubules, thereby blocking the formation of a functional bipolar mitotic spindle . This leads to cell cycle arrest in mitosis, resulting in subsequent cell death .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the mitotic spindle assembly pathway. By inhibiting KSP, this compound disrupts the formation of the bipolar mitotic spindle, a structure that is essential for the segregation of chromosomes during cell division . This disruption leads to cell cycle arrest in mitosis and triggers programmed cell death or apoptosis .
Result of Action
This compound has demonstrated clinical activity in patients with locally advanced or metastatic breast cancer that failed to respond/relapsed after treatment with taxanes and anthracyclines . In preclinical models, this compound induced tumor regressions in all five models of human breast cancer . It was observed to cause a strong mitotic arrest, inhibition of proliferation, and increased apoptosis .
Action Environment
The efficacy of this compound can be influenced by the tumor microenvironment. For instance, in preclinical models of breast cancer, the combination of this compound with other therapies such as herceptin and lapatinib markedly improved response rate and efficacy over either single agent . .
Biochemische Analyse
Biochemical Properties
Ispinesib interacts with KSP, a motor protein essential for the formation of a bipolar mitotic spindle . It alters the binding of KSP to microtubules, thereby inhibiting KSP’s movement . This interaction is critical for the biochemical reactions involving this compound.
Cellular Effects
This compound has demonstrated broad antiproliferative activity against a panel of breast cell lines . It induces a strong mitotic arrest, inhibits proliferation, and increases apoptosis . These effects influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
This compound functions by inhibiting the ATPase activity of KSP, making it 40,000 times more selective for KSP compared to other kinesins . This inhibition leads to the formation of monoastral spindle cells, resulting in incomplete mitosis with nuclear disruption .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has shown to induce tumor regressions in all five models of human breast cancer . Over time, it was observed that all treated MDA-MB-468 xenografts were tumor-free survivors at 90 days post-dosing .
Dosage Effects in Animal Models
In animal models, this compound has been administered intraperitoneally as a single agent on a q4dx3 schedule at its maximum tolerated dose (MTD), inducing tumor regressions in all five models of human breast cancer .
Metabolic Pathways
It is known that this compound inhibits the function of KSP, a protein that plays a critical role in mitosis .
Transport and Distribution
It is known that this compound alters the binding of KSP to microtubules, thereby inhibiting KSP’s movement .
Subcellular Localization
Given its role as a KSP inhibitor, it is likely that it localizes to areas of the cell where KSP is active, such as the mitotic spindle during cell division .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ispinesib involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The detailed synthetic route and reaction conditions are proprietary and typically involve the use of advanced organic synthesis techniques .
Industrial Production Methods
Industrial production of this compound follows Good Manufacturing Practices (GMP) to ensure the purity and quality of the compound. The process involves large-scale synthesis, purification, and quality control measures to produce this compound suitable for clinical use .
Analyse Chemischer Reaktionen
Types of Reactions
Ispinesib undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups in this compound.
Substitution: Substitution reactions can introduce different substituents into the this compound molecule.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired chemical transformations .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products can include various derivatives and analogs of this compound with modified chemical properties .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Monastrol: Ein weiterer Kinesin-Spindelprotein-Inhibitor mit einer anderen chemischen Struktur.
Eg5-Inhibitoren: Eine Klasse von Verbindungen, die auf dasselbe Protein abzielen, aber unterschiedliche Bindungsstellen und Wirkmechanismen haben können.
Einzigartigkeit von Ispinesib
This compound ist einzigartig aufgrund seiner hohen Spezifität für das Kinesin-Spindelprotein und seines günstigen Sicherheitsprofils im Vergleich zu anderen mikrotubuli-gerichteten Therapien. Es hat in präklinischen und klinischen Studien eine signifikante Antitumoraktivität gezeigt, was es zu einem vielversprechenden Kandidaten für die Krebsbehandlung macht .
Eigenschaften
IUPAC Name |
N-(3-aminopropyl)-N-[(1R)-1-(3-benzyl-7-chloro-4-oxoquinazolin-2-yl)-2-methylpropyl]-4-methylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H33ClN4O2/c1-20(2)27(34(17-7-16-32)29(36)23-12-10-21(3)11-13-23)28-33-26-18-24(31)14-15-25(26)30(37)35(28)19-22-8-5-4-6-9-22/h4-6,8-15,18,20,27H,7,16-17,19,32H2,1-3H3/t27-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJZRFPJCWMNVAV-HHHXNRCGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N(CCCN)C(C2=NC3=C(C=CC(=C3)Cl)C(=O)N2CC4=CC=CC=C4)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)N(CCCN)[C@@H](C2=NC3=C(C=CC(=C3)Cl)C(=O)N2CC4=CC=CC=C4)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H33ClN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20187307 | |
| Record name | Ispinesib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20187307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
517.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
336113-53-2 | |
| Record name | Ispinesib [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0336113532 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ispinesib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06188 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Ispinesib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20187307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ISPINESIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BKT5F9C2NI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary molecular target of ispinesib, and how does this interaction affect cellular processes?
A1: this compound specifically targets kinesin spindle protein (KSP), also known as HsEg5 or KIF11 [, , , , , ]. This protein plays a crucial role in the formation of the bipolar mitotic spindle, which is essential for proper chromosome segregation during cell division [, , , ]. By binding to KSP, this compound prevents the separation of spindle poles, leading to mitotic arrest and ultimately cell death [, , , ].
Q2: Can you elaborate on the specific mechanism by which this compound inhibits KSP activity?
A2: this compound acts as an allosteric inhibitor, binding to a site distinct from the ATP-binding site of KSP [, ]. This binding event prevents the release of adenosine diphosphate (ADP) from KSP, but does not block the release of the KSP-ADP complex from microtubules []. This inhibition of ADP release effectively halts the ATP hydrolysis cycle that fuels KSP motor activity, ultimately preventing spindle pole separation [, ].
Q3: Does this compound's mechanism of action differ from other KSP inhibitors?
A3: While most KSP inhibitors, including the clinically relevant compound Arry-520, bind to the same allosteric site in the loop L5 region of KSP, subtle differences in binding interactions and flexibility can occur [, ]. For instance, this compound's interaction with KSP differs from monastrol, another KSP inhibitor, in terms of their impact on the conformational dynamics of the protein []. This highlights the potential for developing new KSP inhibitors with distinct binding modes and resistance profiles.
Q4: Does the p53 status of tumor cells influence their response to this compound?
A4: Interestingly, preclinical studies suggest that the p53 mutational status of tumor cells can influence their response to this compound. In medulloblastoma models, while this compound effectively induced G2/M arrest irrespective of p53 status, p53-mutant cells predominantly underwent necrotic cell death, whereas p53-wildtype cells exhibited higher levels of apoptosis []. This difference in cell death pathways underscores the potential influence of genetic background on drug response.
Q5: Does this compound only affect dividing cells?
A5: this compound primarily affects dividing cells due to its mechanism of action targeting KSP, a protein essential for mitosis [, , ]. This selectivity towards proliferating cells makes it an attractive therapeutic strategy for cancer treatment, as it theoretically minimizes potential side effects on non-dividing, healthy cells.
Q6: What is the molecular formula and weight of this compound?
A6: Unfortunately, the provided research abstracts do not disclose the molecular formula or weight of this compound. For this information, please refer to publicly available chemical databases or drug information resources.
Q7: What evidence supports the efficacy of this compound as an anticancer agent?
A7: Preclinical studies have demonstrated that this compound exhibits significant antitumor activity in a variety of cancer models, including breast cancer, multiple myeloma, medulloblastoma, and pancreatic cancer [, , , ]. Notably, this compound has shown single-agent activity and the ability to enhance the efficacy of standard-of-care therapies like trastuzumab, lapatinib, doxorubicin, and capecitabine in preclinical breast cancer models [, ].
Q8: Has this compound shown promise in overcoming drug resistance in cancer?
A8: Yes, this compound has demonstrated the ability to overcome drug resistance in preclinical models. For instance, it retained efficacy against melphalan-resistant, dexamethasone-resistant, and bortezomib-resistant multiple myeloma cells, highlighting its potential in addressing refractory disease [].
Q9: What are the known mechanisms of resistance to this compound?
A9: The primary mechanism of resistance to this compound and other KSP inhibitors involves mutations within the loop L5 region of the KSP protein, specifically at amino acid positions D130 and L214 [, ]. These mutations are thought to disrupt the binding of inhibitors to the allosteric site, rendering them ineffective.
Q10: Is there cross-resistance between this compound and other Eg5 inhibitors?
A10: While cross-resistance between Eg5 inhibitors was initially considered likely, recent findings suggest that it is not entirely scaffold-independent []. For example, a cell line expressing the Eg5(L214A) mutation showed resistance to Arry-520 but remained sensitive to this compound []. This suggests that designing new Eg5 inhibitors with distinct structural features could help overcome existing resistance mechanisms.
Q11: What is the typical pharmacokinetic profile of this compound?
A11: While the provided abstracts do not offer a comprehensive pharmacokinetic profile, some insights can be derived. This compound administered intravenously exhibits linear pharmacokinetics, although it does not appear to be dose-proportional []. Accumulation of the drug was observed between days 1 and 3 of a multiple-dose regimen, with exposures remaining comparable between cycles []. This compound's ability to penetrate the blood-brain barrier appears limited by active efflux transporters, specifically P-glycoprotein (P-gp) [, ].
Q12: Are there any pharmacodynamic markers used to assess this compound activity?
A12: Yes, pharmacodynamic markers have been utilized to evaluate this compound's effects on tumor cells. These include markers of mitosis like phosphohistone 3 (PH3) and cyclin E, as well as markers of apoptosis such as TUNEL assay [, ]. Additionally, the induction of monopolar spindle formation in circulating lymphocytes has been explored as a pharmacodynamic marker of KSP inhibition [].
Q13: What are the main toxicities associated with this compound?
A13: The primary dose-limiting toxicity observed in clinical trials of this compound is myelosuppression, particularly neutropenia [, , ]. This typically manifests as a nadir in neutrophil count around 7-10 days after administration, with recovery by day 15 [, ]. Other reported toxicities include nausea, vomiting, fatigue, anemia, and thrombocytopenia []. Notably, significant neurotoxicities, gastrointestinal toxicities, or hair loss have not been commonly observed with this compound treatment [, ].
Q14: Have any strategies been explored to improve the delivery of this compound to specific targets or tissues?
A14: Research suggests that encapsulating this compound within nanoparticles or incorporating it into antibody-drug conjugates (ADCs) could potentially improve its delivery and efficacy. For instance, this compound has been investigated as a warhead for autophagosome-tethering chimeras designed to degrade specific targets like nicotinamide phosphoribosyltransferase (NAMPT) []. In another approach, a CD123-targeting ADC utilizing this compound as the payload (VIP943) demonstrated promising preclinical results, including enhanced selectivity towards AML cells and minimal off-target effects in non-human primate studies [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




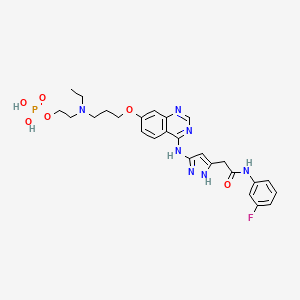
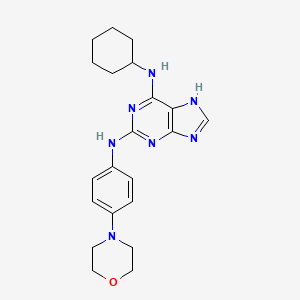
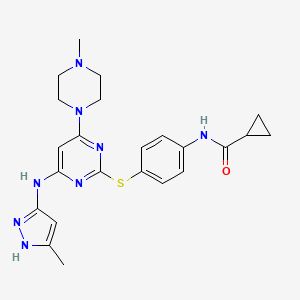
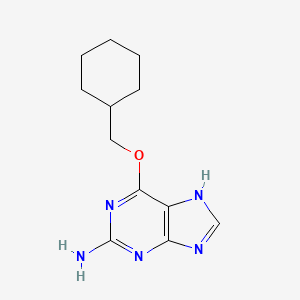
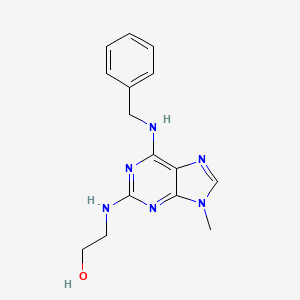
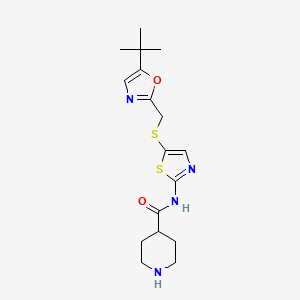

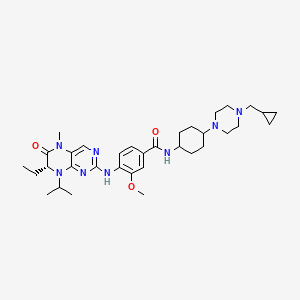
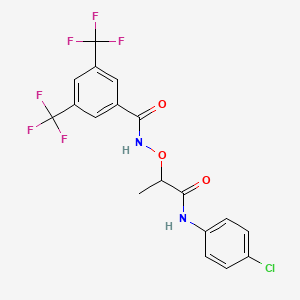
![(2S)-2-[[(2S)-2-benzyl-4-[(5-methyl-1H-imidazol-4-yl)methyl]-3-oxopiperazine-1-carbonyl]amino]-4-methylpentanoic acid](/img/structure/B1683959.png)
